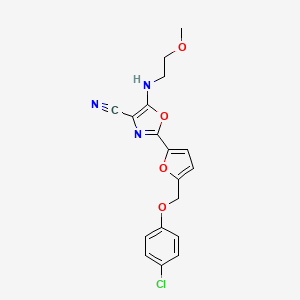

![molecular formula C21H22N6O2 B2417270 2-(4-(二甲氨基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(3,4-二甲苯基)乙酰胺 CAS No. 1296317-91-3](/img/structure/B2417270.png)

2-(4-(二甲氨基)-1-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-2(1H)-基)-N-(3,4-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazolo[4,3-a]quinoxalin-1-one . These derivatives have been studied for their potential as adenosine receptor antagonists .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Further investigation into the specific synthesis of this compound is needed.Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin-1-one core structure . The exact structure would need to be determined through methods such as X-ray crystallography.科学研究应用

Design and Synthesis: Researchers designed and synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including this compound .

DNA Intercalation Activity

Another avenue of interest is the DNA intercalation activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. Although not directly related to the compound , it’s worth noting that these derivatives have been designed, synthesized, and evaluated as potential anticancer agents .

Bioisosterism-Guided Approach

In a related study, researchers explored 1,2,4-triazolo[4,3-c]quinazolines as potential anticancer agents. Five derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Photoinduced DNA Cleavage

While not specific to this compound, [1,2,4]-triazolo[4,3-a]quinazoline-4(5H)-ones were investigated for their photoinduced DNA cleavage properties. Mechanistic studies revealed involvement of superoxide anion radicals (O2-) in the photocleavage process .

One-Pot Synthesis of [1,2,4]triazolo[4,3-a]pyridines

Lastly, a practical one-pot synthesis method for substituted [1,2,4]triazolo[4,3-a]pyridines has been developed, providing facile access to these compounds .

未来方向

The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For example, given its structural similarity to known adenosine receptor antagonists, it could be investigated for potential therapeutic applications .

作用机制

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting its structure and function.

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of the DNA, including replication and transcription processes . This can lead to cell death, particularly in cancer cells, making the compound potentially useful as an anticancer agent .

Pharmacokinetics

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been evaluated for itsADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of the compound’s action is the disruption of normal DNA functioning, which can lead to cell death . This makes the compound potentially useful as an anticancer agent. In particular, it has been shown to have anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .

属性

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-13-9-10-15(11-14(13)2)22-18(28)12-26-21(29)27-17-8-6-5-7-16(17)23-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVVVIIBKWQXJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)

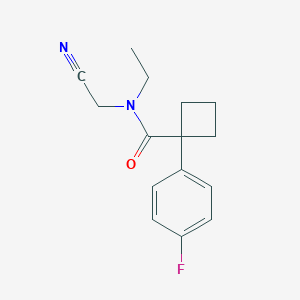

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)

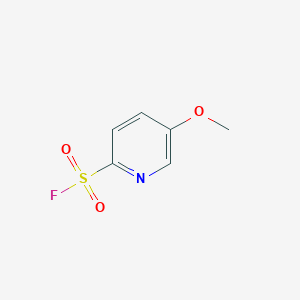

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

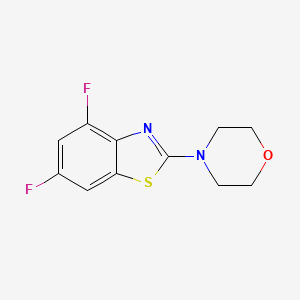

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)